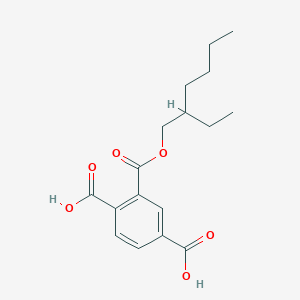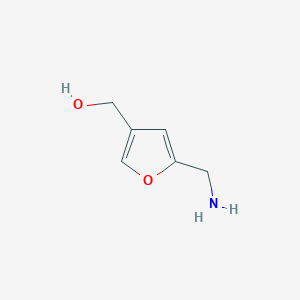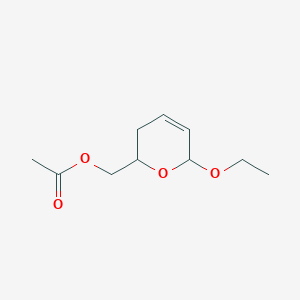
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate, also known as EDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be used as a building block to synthesize various pyran derivatives with diverse functional groups. In material science, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be used as a monomer to synthesize polymeric materials with unique properties, such as high thermal stability and optical transparency. In medicinal chemistry, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been studied for its potential anti-inflammatory, antioxidant, and antitumor activities.
Mécanisme D'action
The mechanism of action of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can also scavenge reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has also been shown to protect cells from oxidative stress-induced damage by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In vivo studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can reduce the severity of inflammation and tissue damage in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has several advantages for lab experiments, including its simple synthesis method, low cost, and high stability. However, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate also has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain applications. Additionally, the mechanism of action of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate. One direction is to study the structure-activity relationship of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives to identify compounds with improved activity and selectivity. Another direction is to investigate the potential applications of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives in drug discovery, particularly for the treatment of inflammatory diseases and cancer. Additionally, the development of new synthetic methods for (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives could enable the synthesis of novel compounds with unique properties and applications.
Méthodes De Synthèse
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be synthesized using a simple one-pot reaction between ethyl acetoacetate and paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a Knoevenagel condensation followed by a cyclization reaction to form (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate. The yield of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
Propriétés
Numéro CAS |
115182-01-9 |
|---|---|
Nom du produit |
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(6-ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-3-12-10-6-4-5-9(14-10)7-13-8(2)11/h4,6,9-10H,3,5,7H2,1-2H3 |
Clé InChI |
BDYVCFSLROQZOU-UHFFFAOYSA-N |
SMILES |
CCOC1C=CCC(O1)COC(=O)C |
SMILES canonique |
CCOC1C=CCC(O1)COC(=O)C |
Synonymes |
2H-Pyran-2-methanol,6-ethoxy-3,6-dihydro-,acetate,(2S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







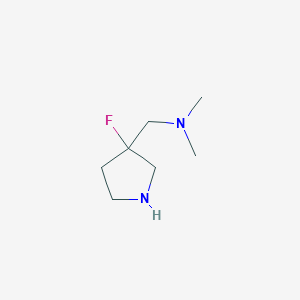

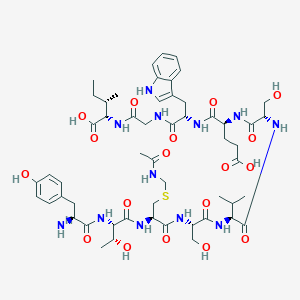
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)


![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
